molecular formula C26H24N2O5S B2886285 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide CAS No. 902583-75-9

2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide

Cat. No.: B2886285
CAS No.: 902583-75-9
M. Wt: 476.55
InChI Key: YABFJHXMZNIYBX-UHFFFAOYSA-N
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Description

This compound is a quinoline-based derivative featuring a 6-ethoxy substituent, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and an N-phenylacetamide moiety.

Properties

IUPAC Name

2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-3-33-20-11-14-23-22(15-20)26(30)24(34(31,32)21-12-9-18(2)10-13-21)16-28(23)17-25(29)27-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFJHXMZNIYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Tosylation: The tosyl group can be added by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    DNA Intercalation: Intercalating into DNA to disrupt replication and transcription.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core quinoline scaffold with several analogs, differing in substituents at positions 3, 6, and the acetamide side chain. Below is a detailed comparison based on structural variations and inferred pharmacological properties:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Position 3 Substituent Position 6 Substituent Acetamide Substituent Key Differences & Implications
Target Compound 4-methylbenzenesulfonyl Ethoxy N-phenyl Reference compound; balanced lipophilicity due to ethoxy group. Tosyl group may enhance target binding via hydrophobic interactions .
Compound 4-methoxybenzenesulfonyl Ethoxy N-phenyl Methoxy group increases electron density, potentially reducing metabolic stability compared to methyl .
Compound 4-chlorobenzenesulfonyl Ethyl N-(3-methylphenyl) Chloro substituent (electron-withdrawing) and ethyl group (lipophilic) may improve membrane permeability but reduce solubility .
Compound Benzenesulfonyl Ethyl N-(4-chlorophenyl) Unsubstituted sulfonyl group reduces steric hindrance; 4-chloroacetamide may enhance cytotoxicity .

Key Research Findings

Electronic Effects of Sulfonyl Groups: The 4-methylbenzenesulfonyl group in the target compound offers a balance of electron-withdrawing character and steric bulk, which may favor binding to hydrophobic pockets in enzymes (e.g., kinase or protease targets) .

Substituent Impact on Bioavailability :

  • Ethoxy at position 6 (target compound) likely improves water solubility compared to ethyl groups (), which are more lipophilic and may prolong half-life but reduce oral bioavailability .

The 4-chloro substitution in could enhance specificity for chlorinated enzyme residues .

Biological Activity

2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A quinoline core with a 4-oxo group.
  • An ethoxy group that enhances lipophilicity.
  • A methylbenzenesulfonyl substituent , which may influence its interaction with biological targets.
  • An N-phenylacetamide moiety , contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme inhibition : The compound may inhibit bacterial enzymes, disrupting essential cellular processes.
  • Modulation of signaling pathways : It can potentially affect pathways involved in inflammation and tumor progression.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial effects. For instance:

  • In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • The minimum inhibitory concentration (MIC) values suggest that modifications in the sulfonyl group can enhance antimicrobial potency.
CompoundMIC (µg/mL)Target Organisms
2-[6-Ethoxy...32Staphylococcus aureus
2-[6-Ethoxy...64E. coli

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied:

  • A study demonstrated that compounds similar to 2-[6-ethoxy... induce apoptosis in cancer cell lines through the activation of caspases .
  • The compound exhibited cytotoxic effects against solid tumor cell lines, with IC50 values in the low micromolar range.
Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10Apoptosis induction
HeLa (cervical cancer)15Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives are also noteworthy:

  • Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
  • The mechanism involves blocking NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

  • Antimicrobial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested against various pathogens. Results indicated that modifications in the sulfonyl group significantly enhanced their antibacterial activity .
  • Cytotoxicity Assessment : In a comparative study, several quinoline derivatives were evaluated for their cytotoxic effects on cancer cells. The data revealed that the presence of specific substituents could dramatically alter the efficacy and selectivity towards different cancer types .

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